molecular formula C20H14O4 B063288 9-Hydroxy-9-(4-carboxyphenyl)xanthene CAS No. 191168-41-9

9-Hydroxy-9-(4-carboxyphenyl)xanthene

Cat. No. B063288
CAS RN: 191168-41-9
M. Wt: 318.3 g/mol
InChI Key: SQPFUMCXWJCFAI-UHFFFAOYSA-N
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Description

9-Hydroxy-9-(4-carboxyphenyl)xanthene is a chemical compound with the molecular formula C20H14O4 . It contains a total of 41 bonds, including 27 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 1 double bond, 18 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 2 hydroxyl groups, 1 tertiary alcohol, and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of 9-Hydroxy-9-(4-carboxyphenyl)xanthene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule can be visualized in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images .


Chemical Reactions Analysis

While specific chemical reactions involving 9-Hydroxy-9-(4-carboxyphenyl)xanthene are not available, it’s known to act as a new linker for the synthesis of peptide amides .


Physical And Chemical Properties Analysis

The molecular formula of 9-Hydroxy-9-(4-carboxyphenyl)xanthene is C20H14O4, and it has a molar mass of 318.32 . Its melting point is reported to be between 193-195°C (dec.) .

Scientific Research Applications

  • Peptide Synthesis : 9-Hydroxy-9-(4-carboxyphenyl)xanthene is reported as a new linker for the solid-phase peptide synthesis of peptide amides, facilitating the synthesis process (Henkel, Zeng, & Bayer, 1997).

  • Medicinal Chemistry : As a part of the xanthene class, derivatives like 9-Hydroxy-9-(4-carboxyphenyl)xanthene have been studied for their synthetic methodologies and biological activities, including neuroprotection and antimicrobial properties (Maia et al., 2020).

  • Computational Chemistry : Computational studies have been conducted on xanthene derivatives, including those with carboxyl groups, to understand their energetics and reactivity, which is essential for applications in drug design and material science (Freitas, Gomes, & Ribeiro da Silva, 2013).

  • Synthetic Chemistry : Research has also been conducted on the synthesis and rearrangement of xanthene derivatives, which are essential for creating complex molecules used in pharmaceuticals and other applications (Storz, Vangrevelinghe, & Dittmar, 2005).

  • Molecular Interactions : Studies have examined the interaction of xanthene derivatives with other molecules, revealing insights into their binding mechanisms and potential for designing targeted therapies (Zhang, Zhang, & Shen, 1999).

  • Material Science : Xanthene derivatives have been used in developing novel materials, such as polyimides, which have potential applications in electronics due to their desirable properties like low dielectric constant and moisture absorption (Trofimenko & Auman, 1994).

properties

IUPAC Name

4-(9-hydroxyxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFUMCXWJCFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392894
Record name 9-Hydroxy-9-(4-carboxyphenyl)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-9-(4-carboxyphenyl)xanthene

CAS RN

191168-41-9
Record name 9-Hydroxy-9-(4-carboxyphenyl)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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